molecular formula C12H12N2O2S B11784631 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid

2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid

Cat. No.: B11784631
M. Wt: 248.30 g/mol
InChI Key: MEOKIGPOVQZRAB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused to a benzothiazole moiety with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions where a pyrrolidine derivative reacts with the benzothiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of other complex molecules, which can be applied in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core but differ in their substituents.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid have a similar pyrrolidine ring but lack the benzothiazole moiety.

Uniqueness

2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid is unique due to the combination of the pyrrolidine and benzothiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1,3-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2S/c15-11(16)8-4-3-5-9-10(8)13-12(17-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H,15,16)

InChI Key

MEOKIGPOVQZRAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3S2)C(=O)O

Origin of Product

United States

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